

# E7130 Halichondrin B Analogue: A Technical Overview of Its Discovery and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | E7130     |           |
| Cat. No.:            | B14018519 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The intricate structures of natural products have long provided a fertile ground for the discovery of novel therapeutic agents. Halichondrin B, a complex polyether macrolide isolated from the marine sponge Halichondria okadai, demonstrated potent anticancer activity in early preclinical models.[1][2] However, its extremely limited availability from natural sources posed a significant barrier to clinical development.[3][4] This challenge spurred a landmark collaboration between researchers at Harvard University and the pharmaceutical company Eisai, culminating in the first total synthesis of halichondrin B and the subsequent discovery of **E7130**, a structurally simplified yet potent synthetic analogue.[1][5][6] This achievement not only solved the supply issue but also paved the way for comprehensive preclinical and clinical evaluation.[3][4][7] **E7130**, a C52-halichondrin-B amine, emerged as a promising drug candidate, possessing a dual mechanism of action that distinguishes it from other microtubule-targeting agents.[4][8][9] This document provides an in-depth technical guide to the discovery, mechanism of action, and preclinical evaluation of **E7130**.

## **Core Mechanism of Action**

**E7130** exerts its anticancer effects through a dual mechanism: direct inhibition of cancer cell proliferation via microtubule disruption and modulation of the tumor microenvironment (TME). [4][9]



- Microtubule Dynamics Inhibition: E7130 binds to the vinca domain of tubulin, which inhibits
  tubulin polymerization and the assembly of microtubules.[10] This disruption of microtubule
  dynamics leads to mitotic spindle assembly failure, inducing cell cycle arrest at the G2/M
  phase and subsequent apoptosis of cancer cells.[10]
- Tumor Microenvironment (TME) Amelioration: A unique characteristic of E7130 is its ability to remodel the TME at pharmacologically relevant concentrations.[8][9]
  - Suppression of Cancer-Associated Fibroblasts (CAFs): E7130 reduces the number of alpha-smooth muscle actin (α-SMA)-positive CAFs.[4][8][11] This is achieved by inhibiting the TGF-β-induced transdifferentiation of fibroblasts into myofibroblasts. The mechanism involves the disruption of the microtubule network, which is crucial for the activation of the PI3K/AKT/mTOR signaling pathway downstream of TGF-β.[8][11]
  - Tumor Vasculature Remodeling: E7130 treatment increases the density of intratumoral CD31-positive endothelial cells, promoting the normalization of tumor vasculature.[4][11] This vascular remodeling can enhance the delivery and efficacy of co-administered anticancer drugs.[9][11]

# **Signaling Pathway Modulation in Fibroblasts**

The diagram below illustrates the proposed signaling pathway through which **E7130** inhibits the activation of cancer-associated fibroblasts.





Click to download full resolution via product page

Caption: **E7130** inhibits TGF-β-induced CAF activation via microtubule disruption.



# **Quantitative Preclinical and Clinical Data**

The efficacy of **E7130** has been quantified in numerous preclinical models and an initial clinical study. The data are summarized below.

Table 1: In Vitro Anti-proliferative Activity of E7130

| Cell Line | Cancer Type                                 | IC50 (nM)  | Citation |
|-----------|---------------------------------------------|------------|----------|
| KPL-4     | Breast Cancer                               | 0.01 - 0.1 | [11]     |
| OSC-19    | Head and Neck<br>Squamous Cell<br>Carcinoma | 0.01 - 0.1 | [11]     |
| FaDu      | Head and Neck<br>Squamous Cell<br>Carcinoma | 0.01 - 0.1 | [11]     |
| HSC-2     | Head and Neck<br>Squamous Cell<br>Carcinoma | 0.01 - 0.1 | [11]     |

Table 2: In Vivo Efficacy of E7130 in Xenograft Models



| Model           | Cancer Type                                 | Dosage &<br>Administration        | Key Findings                                                                                    | Citations |
|-----------------|---------------------------------------------|-----------------------------------|-------------------------------------------------------------------------------------------------|-----------|
| HSC-2 Xenograft | Head and Neck<br>Squamous Cell<br>Carcinoma | 45-180 μg/kg, i.v.                | Increased microvessel density (MVD), inhibited tumor growth, increased survival with Cetuximab. | [11]      |
| FaDu Xenograft  | Head and Neck<br>Squamous Cell<br>Carcinoma | 45-180 μg/kg, i.v.                | Reduced α-SMA- positive CAFs, modulated fibroblast phenotypes with Cetuximab.                   | [11]      |
| ETP-ALL PDX     | Early T-Cell<br>Precursor ALL               | 0.09 mg/kg, i.v.<br>(weekly x 3)  | Significantly delayed disease progression in 6/6 PDXs; 2/6 objective responses.                 | [12]      |
| ETP-ALL PDX     | Early T-Cell<br>Precursor ALL               | 0.135 mg/kg, i.v.<br>(weekly x 3) | Significantly delayed disease progression in 5/5 evaluable PDXs; 4/5 objective responses.       | [12]      |

Table 3: Phase I Clinical Trial Results (NCT03444701)



| Parameter              | Value                           | Citation |
|------------------------|---------------------------------|----------|
| Patient Population     | Advanced Solid Tumors           | [13]     |
| Dosing Regimen 1 (Q3W) | Day 1 of a 21-day cycle         | [13]     |
| MTD for Regimen 1      | 480 μg/m²                       | [13]     |
| Dosing Regimen 2 (Q2W) | Days 1 and 15 of a 28-day cycle | [13]     |
| MTD for Regimen 2      | 300 μg/m²                       | [13]     |
| Most Common TEAE       | Leukopenia (78.6%)              | [13]     |

# **Experimental Protocols**

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for key experiments used in the evaluation of **E7130**.

## **In Vitro Tubulin Polymerization Assay**

This assay measures the direct effect of a compound on the polymerization of purified tubulin in a cell-free system.[9][14][15]

Objective: To determine if **E7130** inhibits the assembly of microtubules from tubulin monomers.

#### Materials:

- Purified tubulin protein (>99% pure)
- G-PEM buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2.0 mM MgCl<sub>2</sub>, 1.0 mM GTP)
- Glycerol
- **E7130** stock solution (in DMSO)
- Positive controls: Paclitaxel (promoter), Colchicine (inhibitor)
- Vehicle control: DMSO



- Temperature-controlled microplate reader capable of reading absorbance at 340 nm
- Pre-warmed 96-well plates

#### Procedure:

- Prepare a tubulin solution (e.g., 1-3 mg/mL) in G-PEM buffer containing glycerol. Keep on ice to prevent spontaneous polymerization.
- Prepare serial dilutions of E7130 in G-PEM buffer. Also prepare solutions for positive and vehicle controls.
- In a pre-warmed 96-well plate (37°C), add the test compounds (**E7130** dilutions), controls, or vehicle to respective wells.
- To initiate the polymerization reaction, add the cold tubulin solution to each well.
- Immediately place the plate in the microplate reader pre-set to 37°C.
- Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
- Plot absorbance (OD 340 nm) versus time to generate polymerization curves. Compare the curves from E7130-treated wells to the controls to determine its inhibitory effect.

## **Cell Proliferation / Viability Assay**

This assay quantifies the effect of **E7130** on the proliferation and viability of cancer cell lines. [16][17]

Objective: To determine the IC<sub>50</sub> (half-maximal inhibitory concentration) of **E7130** in various cancer cell lines.

#### Materials:

- Cancer cell lines of interest (e.g., FaDu, HSC-2)
- · Complete culture medium



- **E7130** stock solution (in DMSO)
- 96-well cell culture plates
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., XTT, WST-1).
- Solubilization buffer (e.g., DMSO or acidified isopropanol)
- Microplate reader for absorbance measurement

#### Procedure:

- Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO<sub>2</sub> incubator.
- Prepare a serial dilution of E7130 in complete culture medium.
- Remove the old medium from the wells and add 100 μL of the medium containing the various concentrations of E7130. Include wells with vehicle (DMSO) as a negative control and wells with no cells as a background control.
- Incubate the plate for a specified period (e.g., 72 hours).[18]
- After incubation, add 10 μL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
- Carefully remove the medium and add 100  $\mu$ L of solubilization buffer to each well to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of **E7130** concentration and use a non-linear regression model to determine the IC<sub>50</sub> value.

# In Vivo Xenograft Efficacy Study







This protocol outlines a typical workflow for assessing the antitumor activity of **E7130** in a mouse model bearing human tumor xenografts.[11][12]

Objective: To evaluate the in vivo antitumor efficacy, tolerability, and pharmacodynamic effects of **E7130**.

#### Materials:

- Immunodeficient mice (e.g., BALB/c nude or NSG mice)
- Human cancer cells (e.g., HSC-2, FaDu)
- Matrigel (optional, for subcutaneous injection)
- **E7130** formulation for intravenous (i.v.) injection
- Vehicle control solution
- Calipers for tumor measurement
- Anesthesia, surgical tools, and tissue collection supplies

Procedure Workflow:





Click to download full resolution via product page

Caption: General workflow for an in vivo xenograft efficacy study.

**Detailed Steps:** 



- Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10<sup>6</sup> cells) into the flank of each mouse.
- Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into different treatment cohorts (e.g., vehicle control, **E7130** at 45 μg/kg, **E7130** at 180 μg/kg).
- Treatment Administration: Administer E7130 or vehicle via intravenous injection according to the planned schedule (e.g., once weekly for 3 weeks).[12]
- Efficacy and Tolerability Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor mouse body weight and clinical signs to assess toxicity.
- Endpoint and Tissue Collection: The study may be terminated when tumors in the control group reach a specific size, or after a fixed duration. At the endpoint, collect tumors and other organs for pharmacodynamic analysis, such as immunohistochemistry (IHC) for α-SMA and CD31 to assess TME modulation.[8][9]

### Conclusion

The discovery and development of **E7130** represent a triumph of synthetic chemistry addressing a critical supply bottleneck for a promising class of natural products.[4][6] Its characterization has revealed a novel, dual-acting anticancer agent that not only targets microtubule dynamics in tumor cells but also favorably modulates the tumor microenvironment by suppressing CAFs and remodeling vasculature.[8][11] The quantitative data from preclinical models demonstrate potent activity at low concentrations, and early clinical data have established a manageable safety profile and recommended doses for further investigation.[12] [13] **E7130** stands as a compelling candidate for continued development, both as a monotherapy and in combination with other oncology drugs, including immunotherapies, where its TME-ameliorating effects may prove particularly beneficial.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Cancer drug discovery: unravelling the mysteries of halichondrin [pharmaceuticaltechnology.com]
- 2. Celebrating E7130: pushing the limits of complex drug synthesis | LGC Standards [lgcstandards.com]
- 3. Gram-Scale Synthesis of Anticancer Drug Candidate E7130 to Supply Clinical Trials [jstage.jst.go.jp]
- 4. eisai.com [eisai.com]
- 5. Ten-Gram-Scale Total Synthesis of the Anticancer Drug Candidate E7130 to Supply Clinical Trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. TOTAL SYNTHESIS AND NONCLINICAL STUDY RESULTS OF A NOVEL ANTICANCER DRUG CANDIDATE E7130 DERIVED FROM TOTAL SYNTHESIS OF HALICHONDRIN FOUND IN JOINT RESEARCH BETWEEN EISAI AND HARVARD UNIVERSITY SCIENTISTS, PUBLISHED IN SCIENTIFIC REPORTS | News Release 14 2019 | Eisai Co., Ltd. [eisai.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Facebook [cancer.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. preclinicalpivot.org [preclinicalpivot.org]
- 13. First-in-human study of E7130 (a tumor microenvironment-ameliorating microtubule inhibitor) in patients with advanced solid tumors: Primary results of the dose-escalation part -PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells Hu Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 16. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 17. scispace.com [scispace.com]



- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [E7130 Halichondrin B Analogue: A Technical Overview of Its Discovery and Mechanism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14018519#e7130-halichondrin-b-analoguediscovery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com